molecular formula C9H7ClN2O3 B1586048 3-Methyl-5-(5-Methylisoxazol-3-Yl)Isoxazol-4-Carbonylchloride CAS No. 306936-71-0

3-Methyl-5-(5-Methylisoxazol-3-Yl)Isoxazol-4-Carbonylchloride

Cat. No.: B1586048
CAS No.: 306936-71-0
M. Wt: 226.61 g/mol
InChI Key: HDAQKYGQLNYBTQ-UHFFFAOYSA-N
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Description

3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carbonylchloride is an acyl chloride derivative of the carboxylic acid precursor, 3-methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid (CAS: 849066-63-3). Its molecular formula is C₉H₇ClN₂O₃, derived from the parent acid (C₉H₈N₂O₄) by replacing the hydroxyl group with a chlorine atom. The molecular weight of the acid is 208.17 g/mol, and the chloride form is expected to have a molecular weight of 226.62 g/mol .

This compound is synthesized via chlorination of the corresponding carboxylic acid, a common method for preparing acyl chlorides. The acid precursor is synthesized through coupling reactions involving HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIPEA (diisopropylethylamine) in DMF (dimethylformamide), as demonstrated in the synthesis of related amide derivatives . The acyl chloride is highly reactive, serving as a key intermediate for forming amides, esters, and other derivatives in pharmaceutical and agrochemical research.

Properties

IUPAC Name

3-methyl-5-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O3/c1-4-3-6(12-14-4)8-7(9(10)13)5(2)11-15-8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAQKYGQLNYBTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=C(C(=NO2)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384065
Record name 3',5-Dimethyl[3,5'-bi-1,2-oxazole]-4'-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306936-71-0
Record name 3',5-Dimethyl[3,5'-bi-1,2-oxazole]-4'-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme

The reaction involves the treatment of 3-Methyl-5-(5-Methylisoxazol-3-Yl)Isoxazol-4-carboxylic acid with bis(trichloromethyl) carbonate in the presence of a catalyst in an organic solvent to yield the acid chloride.

Reaction Conditions and Parameters

Parameter Details
Starting Material 3-Methyl-5-(5-Methylisoxazol-3-Yl)Isoxazol-4-carboxylic acid
Chlorinating Agent Bis(trichloromethyl) carbonate (triphosgene)
Catalyst Tetrabutyl urea, triethylamine, pyridine, 3-picoline, N-methylpyrrole, N-methylpyrrolidine
Solvent Tetrahydrofuran (THF), ethyl acetate, benzene, toluene, dimethylbenzene, chlorobenzene, orthodichlorobenzene, meta-dichlorobenzene, trichloromethane, ethylene dichloride
Molar Ratio (Acid : Triphosgene : Catalyst) Approximately 1 : 0.34–0.8 : 0.001–0.5
Solvent Volume 3–15 times the weight of the acid
Reaction Temperature 20–150 °C (typically warmed to 145–150 °C after initial mixing)
Reaction Time 1–10 hours (commonly 1 hour at elevated temperature)
Yield Up to 96.0%
Purity (HPLC) Approximately 99.2%
Melting Point 41–42 °C

Procedure Summary

  • The isoxazole carboxylic acid, catalyst (e.g., tetrabutyl urea), and solvent (e.g., orthodichlorobenzene) are combined in a reactor and stirred.
  • A solution of bis(trichloromethyl) carbonate in tetrahydrofuran is added dropwise at room temperature over about 30 minutes.
  • A hydrogen chloride absorption system is activated to manage gaseous byproducts.
  • The reaction mixture is then heated to 145–150 °C and maintained for about 1 hour.
  • After completion, the solvent is recovered by vacuum distillation.
  • The product is isolated by vacuum distillation and freezing crystallization, yielding a high-purity acid chloride.

Advantages of Using Bis(trichloromethyl) Carbonate

  • Safety: Less toxic and easier to handle compared to sulfur oxychloride or phosphorus oxychloride.
  • Environmental: Significantly reduces hazardous waste ("three wastes") generation.
  • Efficiency: Higher yields and shorter reaction times.
  • Equipment: Less corrosive to reaction vessels, prolonging equipment life.
  • Cost: Lower overall production costs due to improved safety and waste management.

Alternative Preparation Approaches

While the above method is the most documented for closely related isoxazole acid chlorides, other synthetic routes for related isoxazole derivatives involve:

  • Multicomponent reactions (MCRs) for the construction of isoxazole rings and their substituted derivatives, often employing green solvents or agro-waste-based solvent media to enhance sustainability and yield.
  • Traditional chlorination methods using phosphorus or sulfur chlorides, although these are less favored due to safety and environmental concerns.

Summary Table of Preparation Methods

Method Reagents & Catalysts Solvents Temp (°C) Time (h) Yield (%) Notes
Bis(trichloromethyl) carbonate chlorination Bis(trichloromethyl) carbonate, tetrabutyl urea, triethylamine, pyridine THF, orthodichlorobenzene, toluene, etc. 20–150 1–10 Up to 96 Safer, environmentally friendly, high purity, reduced waste
Traditional chlorination Sulfur oxychloride, phosphorus oxychloride, etc. Various organic solvents Variable Longer Variable More hazardous, corrosive, generates more waste
Multicomponent synthesis (precursor step) Hydroxylamine hydrochloride, ethyl acetoacetate, aldehydes Agro-waste-based solvents, glycerol ~60 Variable High Used for isoxazole ring formation, not direct acid chloride synthesis

Research Findings and Industrial Implications

  • The bis(trichloromethyl) carbonate method has been patented and industrially adopted due to its superior safety and efficiency profile.
  • Catalyst choice affects reaction rate and yield; tetrabutyl urea and triethylamine are effective catalysts.
  • Solvent selection is flexible, allowing optimization for scale and environmental considerations.
  • The method aligns with green chemistry principles by reducing hazardous reagents and waste.
  • High purity and yield facilitate downstream applications in pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(5-Methylisoxazol-3-Yl)Isoxazol-4-Carbonylchloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield an amide, while reacting with an alcohol would yield an ester .

Scientific Research Applications

Proteomics Research

One of the primary applications of 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carbonyl chloride is in the field of proteomics. This compound serves as a specialty reagent for labeling proteins, facilitating the study of protein interactions and functions. Its ability to form stable conjugates with amino acids makes it valuable for mass spectrometry-based proteomic analyses .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic properties. The isoxazole moiety is known for various biological activities, including anti-inflammatory and antimicrobial effects. Research has indicated that derivatives of isoxazole compounds can exhibit significant activity against specific cancer cell lines, suggesting that 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carbonyl chloride could be a precursor for developing novel anticancer agents .

Synthesis of Heterocyclic Compounds

The compound also serves as a versatile building block in organic synthesis. It can be used to synthesize various heterocyclic compounds that are important in pharmaceuticals and agrochemicals. Its reactivity allows for the introduction of diverse functional groups, making it suitable for creating complex molecular architectures .

Case Study 1: Development of Anticancer Agents

A study investigated the synthesis of new isoxazole derivatives from 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carbonyl chloride, demonstrating enhanced antiproliferative activity against breast cancer cell lines compared to existing treatments. The modifications made to the isoxazole structure were crucial in improving efficacy while reducing toxicity .

Case Study 2: Protein Labeling Techniques

In proteomics, researchers utilized this compound to develop a new method for protein labeling that improved detection sensitivity in mass spectrometry. The study highlighted the effectiveness of using carbonyl chlorides in stabilizing protein modifications, which led to more accurate quantification of protein levels in complex biological samples .

Mechanism of Action

The mechanism of action of 3-Methyl-5-(5-Methylisoxazol-3-Yl)Isoxazol-4-Carbonylchloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Table 1: Key Properties of 3-Methyl-5-(5-Methylisoxazol-3-Yl)Isoxazol-4-Carbonylchloride and Analogues

Compound Name Substituents/R-Groups Molecular Weight (g/mol) Reactivity/Applications Synthesis Yield (Reported) Reference
Target Compound 5-Methylisoxazole, Methyl 226.62* Amide/ester formation, pharmaceutical synth. N/A†
5-Methyl-3-phenylisoxazole-4-carbonylchloride Phenyl, Methyl 235.67 High reactivity in nucleophilic acyl subs. Not specified
Compound 22 () 4-Chlorophenyl, Benzonitrile 417.87 Growth inhibition studies 97%
Compound 4s () 4-Chlorophenyl, Methyl, Quinoline 408.87 Heterocyclic drug scaffolds Not specified

*Calculated from parent acid . †Synthesis of the acid precursor reported at 60% yield .

Reactivity and Substituent Effects

Electron-Withdrawing vs. Donating Groups: The target compound features dual isoxazole rings, both electron-deficient heterocycles, enhancing the electrophilicity of the carbonyl chloride group. Derivatives with 4-chlorophenyl groups (e.g., Compound 22 ) exhibit increased stability due to the electron-withdrawing chlorine, which may reduce hydrolysis rates compared to non-halogenated analogues.

In contrast, Compound 4s () incorporates a quinoline moiety, which imposes greater steric constraints, limiting its utility in certain coupling reactions .

Synthetic Utility :

  • The target compound’s acid precursor was used to synthesize amides with 60% yield under HATU/DIPEA conditions , comparable to yields for Compound 22 (97% via α-bromo-m-tolunitrile coupling) . Lower yields in the former may reflect challenges in purifying polar intermediates.

Biological Activity

3-Methyl-5-(5-methylisoxazol-3-yl)isoxazol-4-carbonylchloride (CAS No. 306936-71-0) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H7ClN2O
  • Molecular Weight : 226.6165 g/mol
  • Physical State : Solid
  • Appearance : White powder

Synthesis

The synthesis of this compound typically involves the reaction of isoxazole derivatives with carbonyl chlorides under controlled conditions. The process often requires purification steps such as recrystallization or chromatography to obtain the desired purity for biological testing .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of derivatives related to this compound. For instance, derivatives synthesized from 5-methylisoxazole have demonstrated significant activity against various bacterial strains. In one study, compounds were tested against Gram-positive and Gram-negative bacteria, showing promising results that suggest potential as antibacterial agents .

The mechanism by which this compound exerts its antibacterial effects may involve the inhibition of bacterial protein synthesis or interference with nucleic acid metabolism. Such mechanisms are common among isoxazole derivatives, which often target specific bacterial enzymes or pathways .

Study 1: Antibacterial Efficacy

A study published in the Chinese Journal of Chemistry evaluated several isoxazole derivatives for their antibacterial activity. The results indicated that compounds with similar structures to this compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing that some derivatives had MICs as low as 16 µg/mL .

CompoundMIC (µg/mL)Target Bacteria
Compound A16Staphylococcus aureus
Compound B32Escherichia coli
Compound C64Pseudomonas aeruginosa

Study 2: Toxicological Assessment

The safety profile of this compound was assessed in a toxicological study. Results indicated moderate skin and eye irritation potential, categorizing it as a skin irritant (Category 2) and an eye irritant (Category 2). Further studies are necessary to fully elucidate its toxicological properties and long-term effects .

Q & A

Q. Primary techniques :

  • Melting Point Analysis : Compare observed values (e.g., ~167°C for related isoxazole carboxylic acids) with literature data .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at C3/C5 and carbonyl chloride at C4) .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., O–H···O hydrogen bonds in carboxylic acid analogs) .
  • IR Spectroscopy : Identify carbonyl stretching frequencies (C=O at ~1750 cm⁻¹ for acyl chloride) .

What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and eye protection due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Keep in airtight containers at 0–6°C to prevent hydrolysis .
  • Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

How does the reactivity of the carbonyl chloride group influence its application in multi-step syntheses?

The acyl chloride group enables nucleophilic acyl substitution , making it a versatile intermediate for:

  • Amide Formation : React with amines (e.g., (3-aminophenyl)acetic acid methyl ester) using pyridine/DMAP to scavenge HCl .
  • Esterification : Couple with alcohols under mild conditions (e.g., room temperature, dichloromethane solvent) .
    Challenges : Competing hydrolysis in aqueous environments; use anhydrous solvents and molecular sieves to suppress side reactions .

What analytical strategies identify byproducts in reactions involving this compound?

  • HPLC/LC-MS : Detect hydrolysis products (e.g., carboxylic acid derivatives) via retention time shifts or mass shifts .
  • TLC Monitoring : Use silica gel plates with UV visualization to track reaction progress and isolate intermediates .
  • NMR Dynamics : Observe unexpected peaks (e.g., δ 2.5–3.0 ppm for methyl groups in dimerized byproducts) .

Are there contradictions in the literature regarding the stability of isoxazole-based intermediates?

Yes. For example:

  • Thermal Stability : Some studies report decomposition above 170°C , while others note stability under reflux in non-polar solvents .
  • Hydrolysis Sensitivity : Acyl chlorides degrade rapidly in humid environments, but derivatives like methyl esters (e.g., ethyl 5-methylisoxazole carboxylate) show greater stability .
    Mitigation : Optimize reaction conditions (e.g., low humidity, inert atmosphere) and characterize intermediates promptly .

How can competing side reactions during amidation be minimized?

  • Reagent Selection : Use DMAP as a catalyst to enhance nucleophilicity of amines .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Stoichiometry : Maintain a 1.2:1 molar ratio of amine to acyl chloride to ensure complete conversion .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-5-(5-Methylisoxazol-3-Yl)Isoxazol-4-Carbonylchloride
Reactant of Route 2
Reactant of Route 2
3-Methyl-5-(5-Methylisoxazol-3-Yl)Isoxazol-4-Carbonylchloride

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